6-Chloro-3-iodo-1H-pyrazolo[3,4-D]pyrimidine
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Overview
Description
6-Chloro-3-iodo-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic organic compound that has been studied for its potential applications in medicinal chemistry, organic synthesis, and drug discovery. It is a five-membered ring system composed of two nitrogen atoms and three carbon atoms, with an additional chlorine and iodine substituent. This compound has been extensively studied due to its unique properties and its potential for use in a variety of applications.
Scientific Research Applications
Anti-Hyperuricemia Agents
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is associated with gout and other health conditions. Some pyrazolo[3,4-d]pyrimidines, including 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine, have been studied for their role in treating and preventing hyperuricemia in human patients . Further research is needed to explore their efficacy and mechanisms of action.
Anti-Tumor Properties
Certain pyrazolo[3,4-d]pyrimidines exhibit potential as anti-tumor agents. These compounds have been investigated for their cytotoxic activity against cancer cells. While specific studies on 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine are limited, its structural features suggest it could be explored further in cancer research .
Antibacterial Activity
In a representative set of pyrazolo[3,4-d]pyrimidines, including derivatives with different substituents, researchers evaluated their antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Although the exact antibacterial potential of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine remains to be fully elucidated, it’s an area of interest .
Mechanism of Action
Target of Action
It’s structurally similar to pyrazolo[3,4-d]pyrimidines, which are known to inhibit the enzyme xanthine oxidase .
Mode of Action
Compounds with a similar structure, pyrazolo[3,4-d]pyrimidines, are known to bind to the enzyme xanthine oxidase and strongly inhibit its activity .
Biochemical Pathways
Given its structural similarity to pyrazolo[3,4-d]pyrimidines, it may affect pathways involving xanthine oxidase .
Result of Action
Similar compounds are known to inhibit the activity of xanthine oxidase .
Action Environment
It is recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°c .
properties
IUPAC Name |
6-chloro-3-iodo-2H-pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClIN4/c6-5-8-1-2-3(7)10-11-4(2)9-5/h1H,(H,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSZIWUWJGUQFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC2=NNC(=C21)I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClIN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-iodo-1H-pyrazolo[3,4-D]pyrimidine |
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